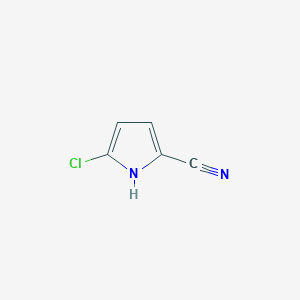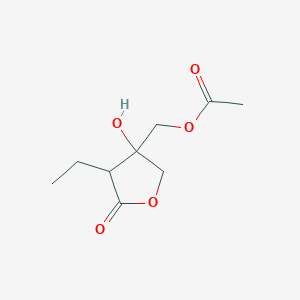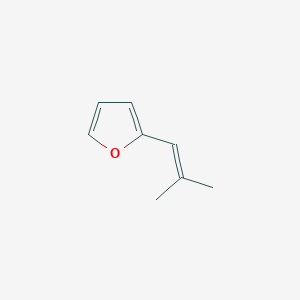![molecular formula C12H12N4O4 B12894492 N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine CAS No. 87998-56-9](/img/structure/B12894492.png)
N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid is a complex organic compound that features a triazine ring, a benzamido group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized through the reaction of ammonia, cyanic acid, and urea under acidic or basic conditions . The benzamido group is then introduced through a coupling reaction with a suitable benzoyl chloride derivative. Finally, the acetic acid moiety is added via esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The triazine ring can be oxidized to form different oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-triazine derivatives, while reduction can produce amine-triazine compounds.
Aplicaciones Científicas De Investigación
2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzamido group may enhance the compound’s binding affinity to its targets, while the acetic acid moiety can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities with the triazine ring and exhibit diverse biological activities.
Indole derivatives: Indole-based compounds also possess a heterocyclic ring and are known for their wide range of biological applications.
Uniqueness
What sets 2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid apart is its unique combination of the triazine ring, benzamido group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
87998-56-9 |
|---|---|
Fórmula molecular |
C12H12N4O4 |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
2-[[4-(3-oxo-4,5-dihydro-2H-1,2,4-triazin-6-yl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C12H12N4O4/c17-10(18)6-13-11(19)8-3-1-7(2-4-8)9-5-14-12(20)16-15-9/h1-4H,5-6H2,(H,13,19)(H,17,18)(H2,14,16,20) |
Clave InChI |
UNKVTPCBDJOBCH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NNC(=O)N1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)

![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)

![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)



